5-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core with a 2-methylpropyl substituent at the 5-position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
5-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroquinoline: The parent compound without the 2-methylpropyl substituent.
Quinoline: The fully aromatic version of the compound.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Uniqueness
5-(2-Methylpropyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various fields.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-10(2)9-11-5-3-7-13-12(11)6-4-8-14-13/h3,5,7,10,14H,4,6,8-9H2,1-2H3 |
InChI Key |
OHIPDYYFYMRTSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
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